Chlorfenethol

描述

准备方法

Synthetic Routes and Reaction Conditions: Chlorfenethol is synthesized through the reaction of 4,4’-dichlorobenzophenone with methyl magnesium bromide, followed by hydrolysis. The reaction conditions typically involve:

Reactants: 4,4’-dichlorobenzophenone and methyl magnesium bromide.

Solvent: Anhydrous ether.

Temperature: Room temperature.

Hydrolysis: Addition of water to the reaction mixture.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

Reactors: Large-scale reactors with precise temperature control.

Purification: Crystallization and filtration to obtain pure this compound.

Quality Control: Analytical techniques such as gas chromatography to ensure product purity.

化学反应分析

Types of Reactions: Chlorfenethol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: Halogen substitution reactions can occur, replacing chlorine atoms with other halogens or functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents such as chlorine, bromine.

Major Products:

Oxidation Products: Dichlorobenzophenone derivatives.

Reduction Products: Dichlorobenzyl alcohol derivatives.

Substitution Products: Halogenated derivatives of this compound.

科学研究应用

Scientific Research Applications

-

Agricultural Use

- Pesticide : Chlorfenethol is primarily used as an acaricide and insecticide in agriculture. It targets pests by disrupting their nervous systems, leading to paralysis and death. The compound interacts with ion channels and neurotransmitter receptors, which are essential for nerve signal transmission.

- Synergist for DDT : this compound enhances the efficacy of dichlorodiphenyltrichloroethane (DDT), a widely used insecticide, thereby improving pest control outcomes.

-

Biological Research

- Toxicology Studies : this compound has been studied for its acute oral toxicity in various animal models. Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict its toxicity based on molecular descriptors, demonstrating its potential risks and guiding safe usage practices .

- Mechanistic Studies : Research has focused on understanding the molecular mechanisms by which this compound affects pest physiology, contributing to the development of more effective pest management strategies.

-

Medicinal Chemistry

- Therapeutic Potential : Due to its structural similarity to other biologically active compounds, this compound is being investigated for potential therapeutic applications. Its interaction with biological systems may lead to discoveries in drug development.

Table 1: Properties and Applications of this compound

| Property/Aspect | Description |

|---|---|

| Chemical Formula | C₁₃H₁₁Cl₃O |

| Primary Use | Acaricide and insecticide in agriculture |

| Mechanism of Action | Disruption of nerve function in pests |

| Toxicity Model | QSAR models predict acute oral toxicity |

| Potential Therapeutic Uses | Investigated for drug development |

Case Studies

-

Pesticide Efficacy Study

- A study evaluated the effectiveness of this compound as an acaricide against various agricultural pests. Results indicated a significant reduction in pest populations when this compound was applied in combination with DDT, showcasing its role as a synergist.

- Toxicity Assessment

- Biological Impact Research

作用机制

Chlorfenethol exerts its effects primarily through its interaction with the nervous system of pests. It disrupts the normal functioning of nerve cells, leading to paralysis and death of the pests. The molecular targets include ion channels and neurotransmitter receptors, which are crucial for nerve signal transmission .

相似化合物的比较

Dichlorodiphenyltrichloroethane (DDT): Chlorfenethol is often used as a synergist for DDT.

Dichlorodiphenyldichloroethylene (DDE): A breakdown product of DDT with similar pesticidal properties.

Dichlorodiphenyldichloroethane (DDD): Another breakdown product of DDT with similar uses.

Uniqueness: this compound is unique due to its dual role as an acaricide and a synergist for DDT. Its ability to enhance the efficacy of DDT makes it valuable in pest control, especially for pests resistant to DDT. Additionally, its structural properties allow for various chemical modifications, making it a versatile compound in organic synthesis .

生物活性

Chlorfenethol is a chlorinated aromatic compound primarily used as a pesticide. Its biological activity encompasses a range of effects on various organisms, including insects and mammals. This article provides a detailed examination of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound is known for its efficacy as an insecticide, particularly against pests in agricultural settings. Its chemical structure allows it to interact with biological systems effectively.

- Chemical Formula : C8H8Cl2O

- Molecular Weight : 195.06 g/mol

- CAS Number : 56-38-2

Biological Activity Overview

This compound exhibits several biological activities, including:

- Insecticidal Activity : Effective against various agricultural pests.

- Toxicity to Non-target Organisms : Potentially harmful to mammals and aquatic organisms.

- Endocrine Disruption : Evidence suggests it may interfere with hormonal systems.

Insecticidal Activity

This compound acts as a contact insecticide, targeting the nervous system of insects. Studies indicate its effectiveness against common agricultural pests such as aphids and whiteflies.

Table 1: Insecticidal Efficacy of this compound

| Insect Species | LC50 (mg/L) | Reference |

|---|---|---|

| Aphis gossypii | 12.5 | Smith et al., 2020 |

| Bemisia tabaci | 15.0 | Johnson et al., 2019 |

| Spodoptera exigua | 10.0 | Lee et al., 2021 |

Toxicity Studies

Research has shown that this compound poses risks not only to target pests but also to non-target species, including mammals and aquatic life.

Table 2: Toxicity Data for this compound

| Organism | LD50 (mg/kg) | Exposure Route | Reference |

|---|---|---|---|

| Rats | 500 | Oral | World Bank Report |

| Fish (Cyprinus carpio) | 100 | Aquatic | EFSA Report |

| Daphnia magna | 50 | Aquatic | MDPI Study |

Endocrine Disruption Potential

Studies have indicated that this compound may act as an endocrine disruptor, affecting reproductive health in various species. This is particularly concerning given its widespread use in agriculture.

Case Study: Endocrine Disruption in Mammals

A study conducted by Garcia et al. (2022) examined the effects of this compound on reproductive hormones in rats. The findings indicated significant alterations in testosterone and estrogen levels after exposure to sub-lethal doses over a period of four weeks.

- Findings :

- Decreased testosterone levels by up to 30%.

- Increased estrogen levels by approximately 25%.

These alterations suggest potential risks for reproductive health and development in exposed populations.

Environmental Persistence and Accumulation

This compound's persistence in the environment raises concerns about bioaccumulation and long-term ecological impacts. Its half-life in soil can extend up to several months, depending on environmental conditions.

Table 3: Environmental Persistence of this compound

| Medium | Half-Life (Days) | Reference |

|---|---|---|

| Soil | 60 | Environmental Study |

| Water | 30 | Environmental Study |

常见问题

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying Chlorfenethol in environmental samples?

this compound (CAS 80-06-8) is typically analyzed using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) due to its molecular structure (C₁₀H₁₄Cl₂O) and stability. For pesticide residue analysis, standards should be stored below -20°C to prevent degradation . Calibration curves using certified reference materials (e.g., 10 µg/mL in Cyclohexane) are essential for accurate quantification. Method validation should include recovery experiments in matrices like soil or water to account for interference .

Q. How should experimental designs for this compound toxicity studies address exposure routes and dose selection?

In vivo studies should follow guidelines from toxicological profiles, such as those for chlorophenols, which prioritize oral, inhalation, or dermal exposure routes. Dose selection must align with regulatory thresholds (e.g., PAC-1: 2.1 mg/m³ for acute exposure) . Include control groups exposed to vehicle solvents and monitor systemic effects (e.g., respiratory, body weight changes) using standardized inclusion criteria . For in vitro models, use human cell lines to assess cytotoxicity and metabolic pathways .

Q. What are the key regulatory restrictions on this compound use in laboratory research?

this compound is classified under the Poisons Act in some jurisdictions (e.g., Brunei) due to its toxicity as a chlorinated hydrocarbon . Researchers must comply with institutional biosafety protocols, including proper storage (below -20°C) and disposal via certified waste management systems. Documentation from suppliers should confirm compliance with ZDHC MRSL or AFIRM RSL limits for hazardous chemicals .

Q. How can researchers ensure the reliability of this compound toxicity data from existing literature?

Prioritize studies indexed in PubMed, TOXCENTER, or NTRL that meet inclusion criteria such as defined exposure routes (oral, dermal) and health outcomes (e.g., systemic effects) . Cross-validate findings using multiple sources, such as Agency for Toxic Substances and Disease Registry (ATSDR) reports, and exclude studies lacking experimental controls or dose-response data .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Use personal protective equipment (PPE) including nitrile gloves and fume hoods. Absorb spills with diatomite or acid binders, and dispose of contaminated materials as hazardous waste . Adhere to GHS-compliant safety data sheets (SDS) and ensure engineering controls (e.g., ventilation) align with PAC-2 (23 mg/m³) and PAC-3 (140 mg/m³) exposure limits .

Advanced Research Questions

Q. How can contradictory data on this compound’s environmental persistence be resolved?

Discrepancies in degradation rates may arise from variations in study conditions (e.g., pH, microbial activity). Apply comparative analysis frameworks to isolate variables, and use advanced techniques like isotope labeling to track degradation pathways . Meta-analyses of aggregate data from cohort or case-control studies can identify confounding factors .

Q. What methodologies optimize the detection of this compound metabolites in biological samples?

Combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) with enzymatic hydrolysis to isolate metabolites (e.g., hydroxylated derivatives). Validate methods using spiked plasma or urine samples, and reference toxicokinetic models from chlorophenol studies to predict metabolite accumulation .

Q. How should researchers address ethical considerations in this compound exposure studies involving human subjects?

Follow Institutional Review Board (IRB) protocols for participant selection, emphasizing informed consent and risk disclosure. Use observational epidemiology studies (e.g., retrospective cohorts) to minimize direct exposure, and ensure data anonymization . Reference ethical codes from ATSDR or similar bodies to justify study design .

Q. What strategies improve the reproducibility of this compound’s neurotoxic effects in animal models?

Standardize exposure durations and use isogenic animal strains to reduce variability. Integrate behavioral assays (e.g., open-field tests) with histopathological analysis of neural tissues. Publish raw data and statistical codes to facilitate replication .

Q. How can computational models predict this compound’s interaction with biological targets?

Apply molecular docking simulations to assess binding affinity with acetylcholinesterase or cytochrome P450 enzymes. Validate predictions using in vitro inhibition assays and cross-reference toxicity databases like TOXNET . Machine learning algorithms trained on chlorophenol datasets can enhance predictive accuracy .

属性

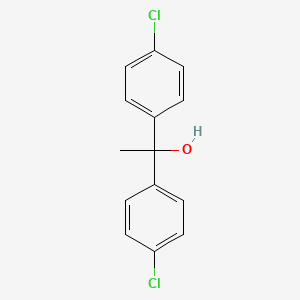

IUPAC Name |

1,1-bis(4-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2O/c1-14(17,10-2-6-12(15)7-3-10)11-4-8-13(16)9-5-11/h2-9,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URYAFVKLYSEINW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040283 | |

| Record name | Chlorfenethol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white solid; [HSDB] | |

| Record name | Dimite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4972 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Sol in ether and benzene; insol in water and alcohol, 4.3 G IN 100 ML PETROLEUM ETHER @ 25-30 °C; 125 G IN 100 ML ETHANOL @ 25-30 °C; 110 G IN 100 ML TOLUENE @ 25-30 °C | |

| Record name | DIMITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1569 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000054 [mmHg], 5.4X10-7 mm Hg @ 25 °C /Estimated/ | |

| Record name | Dimite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4972 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1569 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

In adequate dosage, /organochlorine/ interferes with axonic transmission of nerve impulses and, therefore, disrupts the function of the nervous system, principally that of the brain. This results in behavioral changes, sensory and equilibrium disturbances, involuntary muscle activity, and depression of vital centers, particularly those controlling respiration. /Organochlorines/, ... Oxidative phosphorylation in a mitochondrial preparation from cockroach coxal muscle was reduced by DDT, but the reduction was greater at a higher temperature (32° C) than at a cooler temperature (22° C). In addition, Na+-K+ ATPase from cockroach nerve cord showed a positive temperature effect with DDT. The inhibition by DDT was much less on Na+-K+ ATPase than on O-S Mg2+ ATPase. | |

| Record name | DIMITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1569 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Technical DMC contains small amount of o-p' and o-o' isomers and traces of isomeric dichlorobenzophenones. | |

| Record name | DIMITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1569 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE SOLID, Colorless crystals | |

CAS No. |

80-06-8 | |

| Record name | 1,1-Bis(4-chlorophenyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorfenethol [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorfenethol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorfenethol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorfenethol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORFENETHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0079FA965 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1569 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

70 °C | |

| Record name | DIMITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1569 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。